7-Azabicyclo[2.2.1]heptane-1-carbonitrile
Overview
Description
7-Azabicyclo[2.2.1]heptane-1-carbonitrile is a bicyclic compound featuring a nitrogen atom within its structure. This compound is notable for its rigid bicyclic framework, which imparts unique chemical properties and reactivity. It is often used as a building block in the synthesis of various pharmacologically active molecules, including analogues of epibatidine, a potent analgesic.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Azabicyclo[2.2.1]heptane-1-carbonitrile typically involves a multi-step process starting from cyclohexanone derivatives. One common method includes the following steps:
Cyclohexanone Derivative Preparation: Starting from cyclohexanone, a leaving group is introduced at the 4-position.
Cyclization: The cyclohexanone derivative undergoes a cyclization reaction to form the bicyclic structure.
Introduction of the Nitrile Group: The nitrile group is introduced via a cyanation reaction.
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 7-Azabicyclo[2.2.1]heptane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the nitrile group to an amine or other functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom or the carbon atoms adjacent to it.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic reagents are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or alcohols, while reduction can produce amines .
Scientific Research Applications
7-Azabicyclo[2.2.1]heptane-1-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules, including natural product analogues and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in receptor binding studies.
Medicine: It is a key intermediate in the synthesis of epibatidine analogues, which are studied for their analgesic properties.
Industry: The compound is used in the development of new materials and as a building block in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of 7-Azabicyclo[2.2.1]heptane-1-carbonitrile is primarily related to its role as a structural analogue of epibatidine. It binds to nicotinic acetylcholine receptors (nAChRs) in the nervous system, mimicking the action of acetylcholine. This binding leads to the activation or inhibition of these receptors, resulting in various physiological effects .
Comparison with Similar Compounds
Epibatidine: A potent analgesic with a similar bicyclic structure.
Nicotine: Another compound that binds to nAChRs but with a different structure.
7-Azabicyclo[2.2.1]heptane Derivatives: Various derivatives with modifications at different positions on the bicyclic framework
Uniqueness: 7-Azabicyclo[2.2.1]heptane-1-carbonitrile is unique due to its rigid bicyclic structure, which imparts specific reactivity and binding properties. This makes it a valuable compound in the synthesis of pharmacologically active molecules and in the study of receptor-ligand interactions .
Properties
IUPAC Name |
7-azabicyclo[2.2.1]heptane-1-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c8-5-7-3-1-6(9-7)2-4-7/h6,9H,1-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSAQJGKQAQQZEM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1N2)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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